molecular formula C15H13ClFN3 B3011172 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride CAS No. 2247102-53-8

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride

Cat. No.: B3011172
CAS No.: 2247102-53-8
M. Wt: 289.74
InChI Key: BTFZQGSDLBLXRI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C15H13ClFN3 and its molecular weight is 289.74. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antioxidant Properties

  • Research has identified compounds structurally related to 3-(4-Fluorophenyl)-1-phenylpyrazol-4-amine with significant antibacterial and antioxidant activities. These compounds, including variants with substituted amines and oxalates, demonstrate high antibacterial activity, although they vary in their ability to neutralize superoxide radicals (Арутюнян et al., 2012).

Antimicrobial Activities

  • Synthesized derivatives related to this compound have shown promising antimicrobial activities. For example, specific derivatives have demonstrated high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents (Yolal et al., 2012).

Synthesis and Chemical Properties

  • Studies have explored the synthesis routes and chemical properties of related fluorophenyl phenylpyrazol compounds, contributing to the understanding of their chemical behavior and potential applications in synthesizing new chemical entities with desired biological activities (Sosnovskikh et al., 2005).

Tuberculostatic Activity

  • Pyrazine derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their tuberculostatic activity. Some compounds in this category have shown significant activity, suggesting potential applications in treating tuberculosis (Foks et al., 2005).

Anti-Inflammatory Activity

  • Fluorine-substituted benzylquinazolinamine derivatives, structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory properties. These studies provide insights into the design of new compounds with potential therapeutic applications in inflammation (Sun et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Some pyrazole derivatives have been found to have biological activity, such as antimicrobial, antiviral, and anticancer properties .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research would likely depend on the compound’s properties and potential applications. For example, if the compound has biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3.ClH/c16-12-8-6-11(7-9-12)15-14(17)10-19(18-15)13-4-2-1-3-5-13;/h1-10H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZQGSDLBLXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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